Zenazocine
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Overview
Description
Zenazocine is an opioid analgesic belonging to the benzomorphan family. It was developed as a potential pain-relieving medication but was never marketed due to its development being halted after phase II clinical trials . This compound acts as a partial agonist of the mu-opioid and delta-opioid receptors, producing antinociceptive effects in animal studies .
Preparation Methods
The synthesis of Zenazocine involves several steps, starting with the preparation of the core benzomorphan structure. The synthetic route typically includes:
Step 1: Formation of the benzomorphan core through a series of cyclization reactions.
Step 2: Introduction of functional groups such as hydroxyl and ketone groups to the core structure.
Step 3: Final modifications to achieve the desired stereochemistry and functionalization.
Chemical Reactions Analysis
Zenazocine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding ketones and alcohols.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Functional groups on the benzomorphan core can be substituted with other groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Major products formed from these reactions include modified benzomorphan derivatives with altered pharmacological properties.
Scientific Research Applications
Zenazocine has been studied primarily for its potential as an analgesic. Its applications in scientific research include:
Chemistry: Studying the structure-activity relationship of benzomorphan derivatives.
Biology: Investigating the interaction of this compound with opioid receptors.
Medicine: Exploring its potential as a pain-relieving medication.
Industry: Limited industrial applications due to its halted development.
Mechanism of Action
Zenazocine exerts its effects by acting as a partial agonist at the mu-opioid and delta-opioid receptors. It has less intrinsic activity at the mu-opioid receptor and more at the delta-opioid receptor, behaving more antagonistically at the former and more agonistically at the latter . This interaction with opioid receptors leads to its antinociceptive effects, making it a potential analgesic.
Comparison with Similar Compounds
Zenazocine is similar to other benzomorphan derivatives such as pentazocine and tonazocine. it is unique in its specific receptor activity profile and the balance between agonistic and antagonistic effects at different opioid receptors . Similar compounds include:
Pentazocine: Another benzomorphan derivative used as a painkiller.
Tonazocine: A compound with similar pharmacological profiles to this compound.
This compound’s uniqueness lies in its specific receptor activity and the potential for fewer side effects compared to other opioids.
Properties
Molecular Formula |
C23H35NO2 |
---|---|
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-[(1S,9R)-4-hydroxy-1,10,13-trimethyl-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-13-yl]-6-methylheptan-3-one |
InChI |
InChI=1S/C23H35NO2/c1-16(2)6-8-18(25)10-11-23(4)21-14-17-7-9-19(26)15-20(17)22(23,3)12-13-24(21)5/h7,9,15-16,21,26H,6,8,10-14H2,1-5H3/t21-,22+,23?/m1/s1 |
InChI Key |
JZFZEWWOIOYBTQ-AXWGZAFASA-N |
Isomeric SMILES |
CC(C)CCC(=O)CCC1([C@H]2CC3=C([C@@]1(CCN2C)C)C=C(C=C3)O)C |
Canonical SMILES |
CC(C)CCC(=O)CCC1(C2CC3=C(C1(CCN2C)C)C=C(C=C3)O)C |
Synonyms |
Win 42964 Win-42964 zenazocine zenazocine hydrochloride, (2alpha,6alpha,11S*)-(+-)-isomer zenazocine hydrochloride, (2R-(2alpha,6alpha,11S*))-isomer zenazocine hydrochloride, (2S-(2alpha,6alpha,11S*))-isomer zenazocine methanesulfonate salt, (2alpha,6alpha,11S*)-(+-)-isomer zenazocine, (2alpha,6alpha,11S*)-(+-)-isomer zenazocine, (2alpha,6alpha,11S*)-(-)-isome |
Origin of Product |
United States |
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